molecular formula C10H11BrO3 B1456936 Methyl 4-bromo-3-methoxy-2-methylbenzoate CAS No. 1149388-20-4

Methyl 4-bromo-3-methoxy-2-methylbenzoate

Cat. No. B1456936
CAS RN: 1149388-20-4
M. Wt: 259.1 g/mol
InChI Key: DPPPRTUMXZNOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromo-3-methoxy-2-methylbenzoate” is a chemical compound that belongs to the class of benzoic acid. It is also known as Bromo-methoxy-methylbenzoic acid. The molecular formula of this compound is C10H11BrO3 and its molecular weight is 259.1 g/mol .


Synthesis Analysis

Methyl 4-bromo-3-methylbenzoate, an aromatic ester, undergoes Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . It may be used in the preparation of 4-bromo-3-vinylbenzoic acid, 4-bromo-3-(methylphenyl)methanol, and methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate . It may also be used as a starting material in the total synthesis of (-)-martinellic acid .


Molecular Structure Analysis

The SMILES string of this compound is COC(=O)c1ccc(Br)c(C)c1 . The InChI key is GTZTYNPAPQKIIR-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Coordination Polymers

“Methyl 4-bromo-3-methoxy-2-methylbenzoate” could potentially be used in the synthesis of coordination polymers . Coordination polymers have attracted ever-growing research interest as a new kind of potential photocatalyst because of their unique properties of designable structure .

Photocatalytic Activity

This compound could be used in research related to photocatalysis . Photocatalysis is a promising technique for biodegradation and pollution control . Coordination polymers have recently received much attention because of their potential applications in the fields of photochemistry .

Wastewater Treatment

The compound could be used in the development of new and more effective water purification technologies . Photocatalysis holds great promise as an efficient and sustainable oxidation technology for application in wastewater treatment .

Organic Decomposition

“Methyl 4-bromo-3-methoxy-2-methylbenzoate” could be used in research related to the decomposition of organic compounds . Photocatalysis involves oxidation and reduction reactions with the help of photo-emitted charge pairs under light .

Pollution Control

This compound could be used in research related to pollution control . Photocatalysis creates strong oxidation agent to breakdown any organic matter to carbon dioxide and water in the presence of photocatalyst, light and water .

Material Science

“Methyl 4-bromo-3-methoxy-2-methylbenzoate” could be used in material science research . Coordination polymers have recently received much attention because of their potential applications in the fields of molecular magnetism, gas storage, heterogeneous catalysis and nonlinear optics .

Safety and Hazards

This compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Dam. 1, Skin Irrit. 2, and Skin Sens. . It has hazard statements H315, H317, H318, and H410 . Precautionary measures include P261, P264, P273, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

methyl 4-bromo-3-methoxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-7(10(12)14-3)4-5-8(11)9(6)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPPRTUMXZNOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203751
Record name Benzoic acid, 4-bromo-3-methoxy-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1149388-20-4
Record name Benzoic acid, 4-bromo-3-methoxy-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149388-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-3-methoxy-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 4-bromo-3-hydroxy-2-methylbenzoate (610 mg, 2.5 mmol), cesium carbonate (1.22 g, 3.7 mmol) and iodomethane (162 μl, 2.6 mmol) in dimethylformamide (5 mL) was stirred at room temperature for 15 hours. The mixture was diluted with ethyl acetate, then washed with 5% aqueous lithium chloride then brine and dried over anhydrous sodium sulfate. Filtration and concentration afforded an orange residue, which was purified by silica gel column chromatography. Eluting with 15% diethyl ether in hexane, purified fractions were pooled and concentrated to afford 455 mg, 1.76 mmol (71%) of methyl 4-bromo-2-methyl-3-(methyloxy)benzoate as a colorless residue. 1H NMR (400 MHz, CDCl3): 7.52 (d, 1H), 7.43 (d, 1H), 3.88 (s, 3H), 3.80 (s, 3H), 2.55 (s, 3H). MS (EI) for C10H1BrO3: 260 (MH+).
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
162 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-methoxy-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-methoxy-2-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-3-methoxy-2-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-3-methoxy-2-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-3-methoxy-2-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-3-methoxy-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.